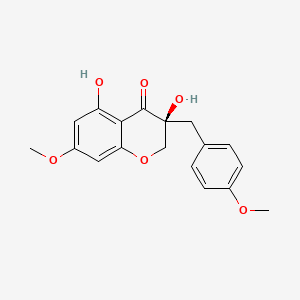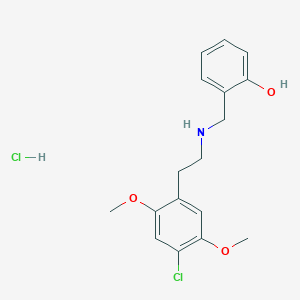
25C-NBOH (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
25C-NBOH is classified as a phenethylamine with proposed hallucinogenic properties based on its derivation from 2C-C and structural similarity to 25C-NBOMe . It is a known hallucinogen that stimulates monoamine receptor activity while inhibiting the re-uptake of serotonin and norepinephrine .
Synthesis Analysis
In 2019, Ng et al. developed and validated a method for the simultaneous analysis of synthetic hallucinogens including 25C-NBOH . Another study reported the identification and structural elucidation of three new NBOHs detected in seized blotter papers: 25B-NBOH, 25C-NBOH, and 25E-NBOH .
Molecular Structure Analysis
25C-NBOH is a derivative of 2C-C having an N-(2-hydroxybenzyl) addition at the amine . It is comprised of a phenyl ring, two carbon chain, and amine moiety .
Chemical Reactions Analysis
25C-NBOH undergoes degradation under routine Gas Chromatography (GC) conditions, as well as other NBOH’s substances, into 2C-C . An alternative method proposed for reliable identification of 25I-NBOH using GC/MS may be used for 25C-NBOH analysis .
Physical And Chemical Properties Analysis
The molecular weight of 25C-NBOH is 358.3 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The rotatable bond count is 7 . The topological polar surface area is 50.7 Ų .
Applications De Recherche Scientifique
Hallucinogenic Research
25C-NBOH is classified as a phenethylamine with proposed hallucinogenic properties . It’s derived from 2C-C and has structural similarity to 25C-NBOMe . This makes it a valuable compound for studying hallucinogenic effects and understanding the mechanisms of hallucinogens.
Neurotransmitter Studies
25C-NBOH has similar serotonin receptor affinity to the better-known compound 25C-NBOMe . This makes it useful in studying the serotonin system in the brain, which is implicated in mood regulation, sleep, and cognition among other functions .
Drug Abuse Research
Phenethylamines, including 25C-NBOH, have been associated with adverse events, including deaths . Studying 25C-NBOH can provide insights into the risks and effects of drug abuse, potentially leading to better prevention and treatment strategies .
Forensic Analysis
25C-NBOH can be identified in seized material using Gas Chromatography Mass Spectrometry (GC-MS) . It’s useful in forensic analysis to identify the presence of this and similar substances in seized materials .
Analytical Chemistry
25C-NBOH undergoes degradation under routine Gas Chromatography (GC) conditions, into 2C-C . An alternative method proposed for reliable identification of 25I-NBOH using GC/MS may be used for 25C-NBOH analysis . This makes it a valuable compound for developing and testing new analytical methods .
Legal and Regulatory Studies
The legal status of 25C-NBOH varies by country . In the UK, it’s a Class A drug . Studying 25C-NBOH can provide insights into the effects of drug policy and regulation .
Mécanisme D'action
Propriétés
IUPAC Name |
2-[[2-(4-chloro-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3.ClH/c1-21-16-10-14(18)17(22-2)9-12(16)7-8-19-11-13-5-3-4-6-15(13)20;/h3-6,9-10,19-20H,7-8,11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSWPCDXODCJBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCNCC2=CC=CC=C2O)OC)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601346409 |
Source


|
| Record name | 25C-NBOH hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
25C-NBOH (hydrochloride) | |
CAS RN |
1539266-20-0 |
Source


|
| Record name | 25C-NBOH hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



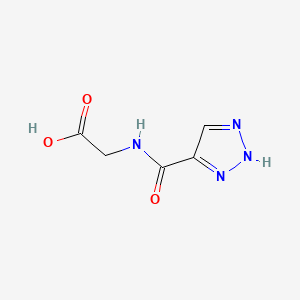

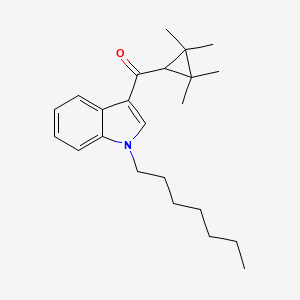
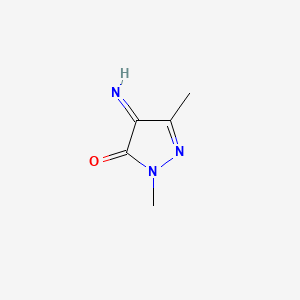
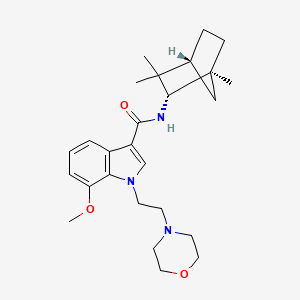
![D-[2-13C]Erythro-pent-2-ulose](/img/structure/B592948.png)

